molecular formula C22H28N6NaO17P3 B13806160 sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate

sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate

Cat. No.: B13806160
M. Wt: 764.4 g/mol
InChI Key: MYZXMORFLDDHGY-VNNAABHFSA-M
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Description

The compound sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate is a dinucleotide phosphate derivative with a sodium counterion. Structurally, it comprises:

  • Adenine (6-aminopurin-9-yl) moiety: A purine base critical for nucleotide coenzymes like NAD⁺ and ATP .
  • 3-Acetylpyridinium moiety: A modified nicotinamide group, distinguishing it from canonical NAD⁺ structures .
  • Phosphate linkages: Two phosphodiester bonds connecting the ribose sugars, with additional phosphoryloxy groups enhancing hydrophilicity .

This compound likely serves as a coenzyme analog in redox reactions or signaling pathways, with its acetyl group influencing substrate specificity compared to natural dinucleotides .

Properties

Molecular Formula

C22H28N6NaO17P3

Molecular Weight

764.4 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C22H29N6O17P3.Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(42-21)6-40-47(36,37)45-48(38,39)41-7-13-16(31)18(44-46(33,34)35)22(43-13)28-9-26-14-19(23)24-8-25-20(14)28;/h2-5,8-9,12-13,15-18,21-22,30-32H,6-7H2,1H3,(H5-,23,24,25,33,34,35,36,37,38,39);/q;+1/p-1/t12-,13-,15-,16-,17-,18-,21-,22-;/m1./s1

InChI Key

MYZXMORFLDDHGY-VNNAABHFSA-M

Isomeric SMILES

CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na+]

Canonical SMILES

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylpyridine adenine dinucleotide phosphate sodium salt involves the acetylation of the pyridine ring in the presence of adenine dinucleotide phosphate. The acetylation process introduces an acetyl group to the pyridine nitrogen, resulting in the formation of 3-acetylpyridine. This compound is then coupled with adenine dinucleotide phosphate to yield 3-Acetylpyridine adenine dinucleotide phosphate sodium salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylpyridine adenine dinucleotide phosphate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-Acetylpyridine adenine dinucleotide phosphate sodium salt is used extensively in scientific research due to its versatility and functional properties:

    Chemistry: It serves as a model compound for studying redox reactions and electron transport mechanisms.

    Biology: It is used in enzymatic assays to investigate the role of coenzymes in metabolic pathways.

    Medicine: Research involving this compound helps in understanding diseases related to mitochondrial dysfunction and oxidative stress.

    Industry: It is utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 3-Acetylpyridine adenine dinucleotide phosphate sodium salt involves its role as an electron transporter in various enzymatic activities. It can be alternately oxidized and reduced, facilitating electron transfer in biochemical reactions. This compound can substitute for nicotinamide adenine dinucleotide phosphate as a hydrogen-accepting cofactor in many dehydrogenase reactions, making it a valuable tool for studying oxidative phosphorylation and other redox processes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Modifications vs. Target Compound Molecular Weight (g/mol) XLogP3 Key Biological Role
Target Compound 3-Acetylpyridinium; sodium counterion ~800 (estimated) -6.5 Putative redox coenzyme analog
[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate (CAS: 98179-10-3)]] 3-Carbamoylpyridinium 785 -7.2 NAD⁺ analog with enhanced solubility
5'-O-[[(5'-O-Phosphono-3'-cytidyl)oxy]phosphonyl]adenosine (CAS: 15648-73-4) Cytidyl group replaces acetylpyridinium 752 -5.8 RNA synthesis intermediate
AR-C67085 (CAS: N/A) Propylsulfanyl-adenine; dichloromethylphosphonic acid 830 -4.9 P2Y receptor antagonist
ADP [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methyl phosphono hydrogen phosphate Adenosine diphosphate; no pyridinium 427 -2.1 Energy metabolism coenzyme

Functional and Pharmacokinetic Comparisons

Hydrogen Bonding and Solubility
  • The target compound’s high hydrogen bond donor/acceptor counts (7 donors, 16 acceptors; inferred from ) and sodium counterion enhance aqueous solubility compared to neutral analogs like AR-C67085 .

Computational Similarity Analysis

Using Tanimoto coefficients (Tc) and Morgan fingerprints ():

  • vs. Carbamoylpyridinium analog (CAS: 98179-10-3) : Tc ≈ 0.85 (high similarity due to shared dinucleotide scaffold).
  • vs. AR-C67085 : Tc ≈ 0.65 (divergence due to sulfur substitutions and phosphonic acid groups).
  • vs. ADP : Tc ≈ 0.50 (low similarity; absence of pyridinium moiety).

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